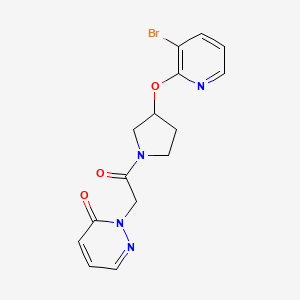

2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN4O3/c16-12-3-1-6-17-15(12)23-11-5-8-19(9-11)14(22)10-20-13(21)4-2-7-18-20/h1-4,6-7,11H,5,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTFJFLOBISZDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-bromopyridine with pyrrolidine to form an intermediate, which is then further reacted with pyridazinone derivatives under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the pyridine ring.

Scientific Research Applications

2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Research Findings

Chlorine-substituted analogs (e.g., ) demonstrate similar trends but with lower electronegativity than bromine.

Linker and Heterocyclic Modifications :

- Pyrrolidine linkers (target compound, ) offer conformational flexibility, whereas piperidine analogs () may impose steric constraints.

- The 3-bromopyridinyloxy group in the target compound introduces a bulky, electron-deficient aromatic system, contrasting with simpler substituents like morpholine () or thiadiazole ().

Biological Implications: Antiviral activity in fluorophenyl-substituted pyridazinones () suggests the target compound’s bromopyridinyl group could be explored for similar applications. COX-2 inhibitory activity in propyl/tolyloxy derivatives () highlights the pyridazinone core’s versatility in enzyme targeting.

Physicochemical Properties :

- The tert-butylsulfonyl group in improves metabolic stability compared to the target compound’s bromopyridinyloxy group, which may increase susceptibility to oxidative metabolism.

Biological Activity

The compound 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features several distinct structural elements:

- Pyridazine Core : A six-membered ring containing two nitrogen atoms.

- Bromopyridine Moiety : Enhances biological activity through potential interactions with various biological targets.

- Pyrrolidine Ring : Known for its neuroactive properties.

The molecular formula is with a molecular weight of 329.19 g/mol.

Biological Activity Overview

The biological activities of compounds similar to 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be categorized as follows:

| Compound Class | Structural Features | Notable Biological Activity |

|---|---|---|

| Pyrrolidine Derivatives | Contains pyrrolidine ring | Neuroactive properties, potential antidepressant effects |

| Brominated Compounds | Presence of bromine | Antimicrobial and anticancer activities |

| Pyridazine Derivatives | Heterocyclic structure | Potential kinase inhibition |

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to interact with specific molecular targets such as kinases by binding to their active sites. This interaction may inhibit the activity of these enzymes, leading to various biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 2-(2-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one :

- Antidepressant Activity : Research on pyrrolidine derivatives has shown promise in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antimicrobial Effects : Compounds with bromopyridine structures have been noted for their antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.

- Kinase Inhibition Studies : Preliminary investigations suggest that this compound may exhibit inhibitory effects on specific kinases involved in cancer progression, making it a candidate for further exploration in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.